

# Technical Guide: 2,4-Difluoro-6-methylbenzoic Acid Chloride Derivatives

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## Compound of Interest

Compound Name:	2,4-Difluoro-6-methylbenzoyl chloride
CAS No.:	1803813-12-8
Cat. No.:	B1409143

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## Executive Summary

**2,4-Difluoro-6-methylbenzoyl chloride** represents a high-value pharmacophore building block in modern medicinal chemistry. Its structural significance lies in the "orthogonal" substitution pattern: the 2,4-difluoro motif modulates lipophilicity and metabolic stability (blocking oxidative metabolism at vulnerable ring positions), while the 6-methyl group introduces critical steric hindrance. This steric bulk forces the carbonyl group out of coplanarity with the aromatic ring, creating a "conformational lock" that can drastically improve the selectivity of kinase inhibitors and receptor modulators.

This guide details the synthesis, reactivity, and application of this core, specifically focusing on its conversion to bioactive amides (e.g., RIPK1 inhibitors).

## Chemical Profile & Structural Logic[1]

### The "Orthogonal" Scaffold

The 2,4-difluoro-6-methylbenzoyl moiety is not merely a linker; it is a functional efficacy driver.

- **Metabolic Blockade (2,4-F):** Fluorine substitution at the 2 and 4 positions deactivates the ring toward Cytochrome P450-mediated oxidation. The C-F bond (approx. 116 kcal/mol) is metabolically inert.
- **Conformational Control (6-Me):** The ortho-methyl group creates significant steric clash with the carbonyl oxygen. In amide derivatives, this forces the amide bond to rotate perpendicular to the phenyl ring (atropisomerism potential). This pre-organization reduces the entropic penalty of binding to a target protein pocket.

## Key Properties

Property	Value / Description
Parent Acid CAS	1427356-15-7 (2,4-Difluoro-6-methylbenzoic acid)
Acid Chloride CAS	Not widely listed; generated in situ
Molecular Weight	~190.57 g/mol (Chloride)
Reactivity Class	Deactivated Electrophile (Sterically Hindered)
Primary Application	Kinase Inhibitors (RIPK1), Antibacterials

## Synthesis of the Core Building Block

The synthesis of the acid chloride derivative typically proceeds from the commercially available 2,4-difluoro-6-methylbenzoic acid. Due to the steric hindrance of the ortho-methyl and ortho-fluoro groups, standard thionyl chloride (

) reflux protocols may result in incomplete conversion or require excessive heating, which degrades the fluorinated core.

Recommended Route: Oxalyl chloride mediated chlorination with DMF catalysis. This method proceeds under milder conditions and produces gaseous byproducts (

), simplifying purification.

## Synthesis Workflow (Graphviz)



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Figure 1: Catalytic conversion of the hindered benzoic acid to the acid chloride using the Oxalyl Chloride/DMF method.

## Reactivity & Derivatization Strategies

The primary utility of this acid chloride is in Nucleophilic Acyl Substitution to form amides. However, the 2,6-substitution pattern presents a specific challenge: Nucleophilic Approach Trajectory.

### The Steric Challenge

The ortho-methyl group blocks the trajectory of incoming nucleophiles (amines).

- Direct Coupling (HATU/EDC): Often fails or proceeds with low yield for electron-deficient anilines.
- Acid Chloride Route: Essential for difficult couplings. The high energy of the acyl chloride overcomes the steric barrier that hinders standard coupling reagents.

## Coupling Conditions Comparison

Method	Suitability for 2,4-F-6-Me Core	Pros	Cons
HATU/DIPEA	Low to Moderate	Mild conditions	Steric hindrance often leads to stalled reaction.
SOCl <sub>2</sub> Reflux	Moderate	Cheap reagents	Harsh thermal conditions may defluorinate or decompose.
(COCl) <sub>2</sub> / DMF	High (Recommended)	Mild temp, complete conversion	Requires anhydrous conditions; gas evolution.

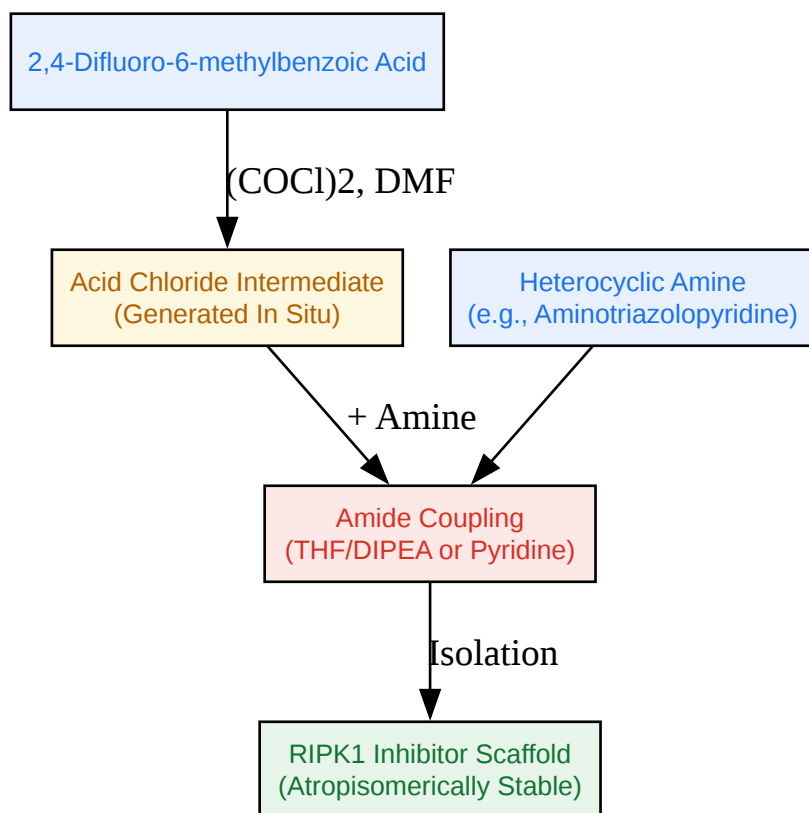
## Case Study: RIPK1 Inhibitor Synthesis

Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors are a major therapeutic area for inflammation and neurodegeneration. Vertex Pharmaceuticals and others have utilized the 2,4-difluoro-6-methylbenzoyl motif to engage specific pockets in the kinase domain.

### Mechanism of Action

The 2,4-difluoro-6-methylbenzamide moiety binds in a hydrophobic pocket. The 6-methyl group forces the amide bond to twist, positioning the aromatic ring to stack against hydrophobic residues (e.g., Leu/Val) while the fluorine atoms modulate the electrostatic potential of the ring.

### Synthesis Pathway (Graphviz)



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Figure 2: Synthesis of a RIPK1 inhibitor scaffold utilizing the reactive acid chloride intermediate.

## Detailed Experimental Protocols

### Protocol A: Synthesis of 2,4-Difluoro-6-methylbenzoyl Chloride

Note: This protocol uses Oxalyl Chloride to avoid thermal degradation.

- Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
- Dissolution: Charge the RBF with 2,4-difluoro-6-methylbenzoic acid (1.0 equiv, e.g., 5.0 g) and anhydrous Dichloromethane (DCM) (50 mL).
- Catalysis: Add catalytic N,N-Dimethylformamide (DMF) (2-3 drops).

- Chlorination: Cool the solution to 0°C in an ice bath. Add Oxalyl Chloride (1.2 equiv) dropwise over 15 minutes. Caution: Vigorous gas evolution (CO, CO<sub>2</sub>).
- Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–3 hours. The solution should become clear and yellow.
- Workup: Concentrate the reaction mixture in vacuo (rotary evaporator) to remove solvent and excess oxalyl chloride.
- Azeotrope: Re-dissolve the residue in anhydrous toluene (20 mL) and concentrate again to remove traces of acid/chloride.
- Result: The residue is the crude **2,4-difluoro-6-methylbenzoyl chloride**, used immediately in the next step without further purification.

## Protocol B: Amide Coupling (General Procedure)

- Preparation: Dissolve the target amine (1.0 equiv) in anhydrous THF or DCM (10 vol) containing Triethylamine or DIPEA (2.0 equiv).
- Addition: Dissolve the crude acid chloride (from Protocol A) in a minimal amount of anhydrous THF/DCM. Add this solution dropwise to the amine solution at 0°C.
- Completion: Stir at RT for 4–12 hours. Monitor by LC-MS (Note: Acid chloride hydrolyzes to acid on LC-MS; monitor disappearance of amine).
- Quench: Quench with saturated solution. Extract with EtOAc.

## Quality Control & Safety

- Handling: Acid chlorides are lachrymators and corrosive. They react violently with water to release HCl and potentially HF if the ring fluorines are labile (though 2,4-F is generally stable). Handle in a fume hood.
- Moisture Sensitivity: The 2,6-steric bulk provides some kinetic protection against hydrolysis compared to benzoyl chloride, but the compound will still degrade to the parent acid if

exposed to moist air. Store under Nitrogen/Argon.

- Analytical Verification:
  - <sup>1</sup>H NMR: Shift of the methyl group and disappearance of the carboxylic acid proton.
  - Derivatization: For purity checks, quench a small aliquot with excess methanol to form the methyl ester, which is stable and easily analyzed by GC-MS or HPLC.

## References

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